

# In-Depth Technical Guide to 1DeacetyInimbolinin B: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**1-DeacetyInimbolinin B** is a naturally occurring triterpenoid limonoid isolated from plants of the Meliaceae family, notably Melia toosendan. As a member of the limonoid class of compounds, it has attracted scientific interest for its potential biological activities, including cytotoxic and antifungal properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of **1-DeacetyInimbolinin B**. It also details experimental protocols for its isolation and discusses its known biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

## **Chemical Structure and Physicochemical Properties**

**1-DeacetyInimbolinin B** is a highly oxygenated and structurally complex C-seco limonoid. Its core structure is characterized by a modified triterpenoid skeleton. The definitive structure has been elucidated through extensive spectroscopic analysis, including UV, IR, and advanced NMR techniques.

Table 1: Physicochemical Properties of 1-Deacetylnimbolinin B



Property	Value	Source
CAS Number	76689-98-0	[1]
Molecular Formula	С33Н44О9	[1]
Molecular Weight	584.7 g/mol	[1]
Appearance	White amorphous powder	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Optical Rotation	[α]D = -27 (c = 0.217, CHCl <sub>3</sub> ) (for a related compound, Toosendanin A)	[2]

# **Spectroscopic Data**

The structural elucidation of **1-DeacetyInimbolinin B** relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. While a complete, publicly available dataset for **1-DeacetyInimbolinin B** is not readily available in the searched literature, this section outlines the expected spectroscopic characteristics based on its known structure and data from closely related compounds.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for Key Protons in **1-DeacetyInimbolinin B** 



Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.5 - 4.5	d	~8-10
H-3	4.0 - 5.0	m	-
H-7	4.5 - 5.5	m	-
H-15	5.0 - 6.0	m	-
H-17	5.5 - 6.5	d	~10-12
Furan protons	6.0 - 7.5	m	-
Methyl protons	0.8 - 2.5	s, d	-

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for 1-DeacetyInimbolinin B

Carbon	Predicted Chemical Shift (δ, ppm)
C=O (Ester, Ketone)	165 - 210
C=C (Alkene, Furan)	100 - 150
C-O (Ether, Ester, Alcohol)	50 - 90
Aliphatic C	10 - 60

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and identifying structural motifs.

Table 4: Expected Mass Spectrometry Fragmentation Data for 1-Deacetylnimbolinin B



m/z Value	Interpretation
585.3	[M+H]+ (Protonated molecule)
567.3	[M+H - H <sub>2</sub> O] <sup>+</sup> (Loss of water)
525.3	[M+H - C <sub>2</sub> H <sub>4</sub> O <sub>2</sub> ] <sup>+</sup> (Loss of acetic acid moiety)
Further fragments	Losses corresponding to the furan ring and other side chains.

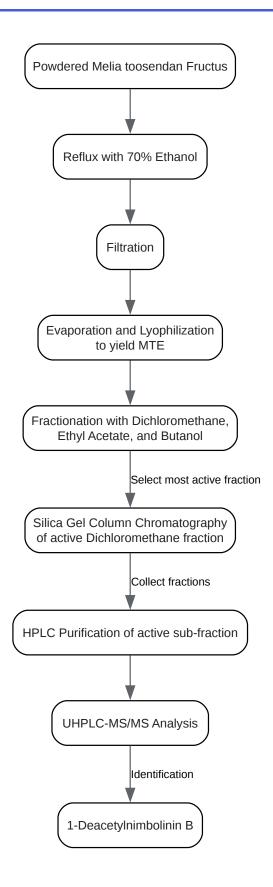
# Experimental Protocols Bioassay-Guided Isolation from Melia toosendan Fructus

The following is a generalized protocol for the isolation of bioactive compounds from Melia toosendan fructus, which can be adapted for the specific isolation of **1-DeacetyInimbolinin B**.

[3]

Workflow for Isolation of 1-DeacetyInimbolinin B





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Caption: Bioassay-guided isolation workflow.



#### **Detailed Steps:**

- Extraction: Powdered fruits of Melia toosendan are refluxed with 70% ethanol.[3] The resulting solution is filtered and concentrated under reduced pressure, followed by lyophilization to yield the crude ethanol extract (MTE).[3]
- Fractionation: The crude extract is suspended in water and sequentially partitioned with dichloromethane, ethyl acetate, and n-butanol.[3]
- Silica Gel Chromatography: The dichloromethane fraction, often showing high bioactivity, is subjected to silica gel column chromatography.[3] The column is eluted with a gradient of hexane and ethyl acetate.[3]
- HPLC Purification: Active fractions from the silica gel column are further purified by highperformance liquid chromatography (HPLC), typically on a C18 column.[3]
- Structure Elucidation: The purified compound is identified as 1-Deacetylnimbolinin B through UHPLC-MS/MS analysis and comparison with known spectroscopic data.[3]

# Biological Activities and Potential Signaling Pathways

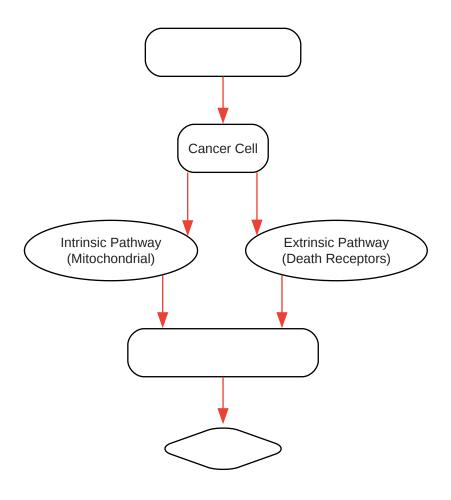
Limonoids as a class are known for their diverse biological activities, including insecticidal, antifungal, and cytotoxic properties. While specific studies on the signaling pathways affected by **1-DeacetyInimbolinin B** are limited in the available literature, its cytotoxic and antifungal activities suggest potential mechanisms of action that warrant further investigation.

#### **Cytotoxic Activity**

While specific IC<sub>50</sub> values for **1-DeacetyInimbolinin B** are not readily available in the searched literature, related limonoids have demonstrated cytotoxic effects against various cancer cell lines.[4] The cytotoxic mechanism of many natural products involves the induction of apoptosis.

Potential Apoptotic Signaling Pathway





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Caption: Potential apoptosis induction pathways.

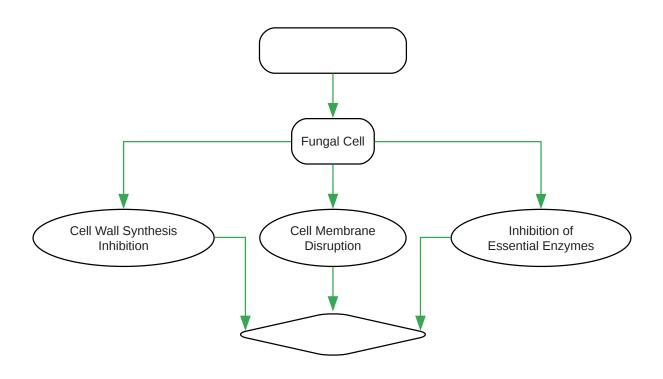
It is hypothesized that **1-DeacetyInimbolinin B** may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of a caspase cascade and subsequent programmed cell death.

### **Antifungal Activity**

The antifungal properties of limonoids suggest that **1-DeacetyInimbolinin B** may act on fungal cell integrity or key metabolic pathways.

Potential Antifungal Mechanism of Action





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Caption: Potential antifungal mechanisms.

Possible mechanisms include the inhibition of fungal cell wall synthesis, disruption of the cell membrane by interfering with ergosterol biosynthesis, or the inhibition of essential fungal enzymes.

#### **Conclusion and Future Directions**

- **1-DeacetyInimbolinin B** is a complex natural product with potential for further investigation as a cytotoxic and antifungal agent. This guide provides a foundational understanding of its chemical and physical properties. However, there is a clear need for more detailed research to fully characterize this compound. Future studies should focus on:
- Complete Spectroscopic Characterization: Publication of the full <sup>1</sup>H and <sup>13</sup>C NMR data, along with detailed mass spectrometry fragmentation analysis, is essential for unambiguous identification and future synthetic efforts.
- Quantitative Biological Evaluation: Determining the IC<sub>50</sub> values against a broad panel of cancer cell lines and the Minimum Inhibitory Concentration (MIC) values against various



fungal pathogens will clarify its potency and spectrum of activity.

 Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways, such as the NF-κB and apoptotic pathways, will be crucial to understanding its biological effects and potential therapeutic applications.

The elucidation of these details will pave the way for the potential development of **1-DeacetyInimbolinin B** or its derivatives as novel therapeutic agents.

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